Home > Products > Screening Compounds P121452 > 4-[2-(4-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
4-[2-(4-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE -

4-[2-(4-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE

Catalog Number: EVT-4469151
CAS Number:
Molecular Formula: C19H16ClFN2O4S
Molecular Weight: 422.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid

  • Compound Description: This compound is a valine-derived N-acyl-α-amino acid containing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. It exhibited antimicrobial activity against Gram-positive bacteria. []
  • Compound Description: This compound is the cyclic 1,3-oxazol-5(4H)-one derivative of the aforementioned 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, also containing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. It demonstrated antimicrobial activity against Gram-positive bacterial strains. []
  • Relevance: This compound shares the 4-chlorophenylsulfonyl moiety and the 1,3-oxazol-5(4H)-one ring system with the target compound, 4-{2-(4-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine. The key difference is the presence of a benzamide group instead of the 2-(4-chlorophenyl) and morpholine substituents on the oxazole ring in the target compound. []
  • Compound Description: This 1,3-oxazole derivative contains a phenyl group at the 5-position and a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. This compound showed antifungal activity against the C. albicans strain. []
  • Relevance: This compound belongs to the 1,3-oxazole class like the target compound, 4-{2-(4-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine, and also features the 4-chlorophenylsulfonyl moiety. The difference lies in the substituents on the oxazole ring; this compound has a phenyl group at the 5-position, whereas the target compound has a morpholine at the 4-position and a 2-(4-chlorophenyl) group at the 2-position. []

2-[4-(4-Chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

  • Compound Description: This 4-arylsulfonyl-1,3-oxazole derivative exhibited the highest activity against the SNB75 and SF-539 cell lines of the CNS Cancer subpanel (Glioblastoma and Gliosarcoma, respectively), exerting a cytostatic effect. []
  • Relevance: This compound shares the 1,3-oxazole ring system and the 4-chlorophenylsulfonyl moiety with the target compound, 4-{2-(4-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine. The differences reside in the substituents on the oxazole ring: a phenyl group at the 2-position and a sulfanyl-N-(2,4-dimethoxyphenyl)acetamide group at the 5-position, compared to the 2-(4-chlorophenyl) and morpholine substituents in the target compound. []

2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide

  • Compound Description: This 4-arylsulfonyl-1,3-oxazole derivative exhibited the highest antiproliferative activity against the HOP-92 (carcinoma) cell line of the Non-Small Cell Lung Cancer subpanel. []
  • Relevance: Similar to the target compound, 4-{2-(4-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine, this compound features a 1,3-oxazole ring and a 4-halophenylsulfonyl moiety (4-bromophenylsulfonyl in this case). The differences are in the oxazole ring substituents: a phenyl group at the 2-position and a sulfanylacetamide group at the 5-position, as opposed to the 2-(4-chlorophenyl) and morpholine substituents in the target compound. []

N-(4-Ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide

  • Compound Description: This 4-arylsulfonyl-1,3-oxazole demonstrated cytotoxic activity against the NCI-H226 cell line (pleural mesothelioma) of the Lung subpanel. []
  • Relevance: This compound, like the target compound 4-{2-(4-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine, belongs to the 4-arylsulfonyl-1,3-oxazole class. It differs from the target compound in the specific aryl group on the sulfonyl moiety (p-tolyl instead of 4-fluorophenyl) and the substituents on the oxazole ring: a phenyl group at the 2-position and a sulfanyl-N-(4-ethoxyphenyl)acetamide group at the 5-position, compared to the 2-(4-chlorophenyl) and morpholine in the target compound. []

2-{[4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide (3l)

  • Compound Description: This 5-sulfinyl-4-arylsulfonyl-substituted 1,3-oxazole derivative exhibited antiproliferative and cytotoxic activity across a variety of cancer cell lines. []
  • Relevance: This compound shares the 1,3-oxazole ring system and a 4-fluorophenylsulfonyl moiety with the target compound, 4-{2-(4-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine. The key distinctions are the presence of a sulfinyl group at the 5-position of the oxazole ring and a 2-furyl substituent at the 2-position, contrasting with the 2-(4-chlorophenyl) and morpholine substituents in the target compound. []

5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole

  • Compound Description: This compound incorporates two 1,3-oxazole rings linked through a central benzene ring. []

Properties

Product Name

4-[2-(4-CHLOROPHENYL)-4-(4-FLUOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE

IUPAC Name

4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

Molecular Formula

C19H16ClFN2O4S

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C19H16ClFN2O4S/c20-14-3-1-13(2-4-14)17-22-18(19(27-17)23-9-11-26-12-10-23)28(24,25)16-7-5-15(21)6-8-16/h1-8H,9-12H2

InChI Key

DUQHWNIUDVNESZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.